Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride
Description
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a 2-(phenylthio)ethyl group at the 4-position, paired with a hydrochloride counterion. The phenylthio (C₆H₅S-) moiety introduces sulfur-based reactivity, while the ethyl linker enhances structural flexibility. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical and materials science applications .
Properties
CAS No. |
21070-68-8 |
|---|---|
Molecular Formula |
C13H14ClNS |
Molecular Weight |
251.78 g/mol |
IUPAC Name |
4-(2-phenylsulfanylethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H |
InChI Key |
WKFNXURMDAVCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
Reaction Components :
- Disulfide (e.g., diphenyl disulfide) as the sulfur source.
- 1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride (CAABC) as the ethyl piperazine precursor.
- Trimethylsilyl cyanide (TMSCN) as the cyanide source.
- Cesium carbonate (Cs₂CO₃) as a base in ethanol.
Mechanism :
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (EtOH) |
| Temperature | 100°C |
| Time | 3 hours |
| Base | Cs₂CO₃ (6.0 equiv) |
| Yield | 90% (based on diphenyl disulfide) |
Example Reaction:
Diphenyl disulfide (1a) + CAABC + TMSCN → 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile → Hydrochloride salt formation.
Alkylation of Pyridine Derivatives
This approach involves direct alkylation of a pyridine intermediate with a phenylthioethyl halide or tosylate.
Key Steps
Starting Material :
- 4-Hydroxypyridine or a pyridine derivative with a leaving group (e.g., bromide, tosylate).
Reaction :
Example Synthesis
4-Bromopyridine + Phenylthioethylamine → 4-(2-(Phenylthio)ethyl)pyridine → HCl Salt .
Hantzsch Pyridine Synthesis
This classical method constructs the pyridine ring via condensation of aldehydes, ketones, and ammonia. Post-synthesis functionalization introduces the phenylthioethyl group.
Steps
Advantages
Pummerer-Type Reactions
This method involves sulfoxide intermediates to introduce the thioether group.
Procedure
Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | -43°C to RT |
| Catalyst | Tf₂O (1.2 equiv) |
| Yield | 80–97% |
Example Product: 2-Chloro-1-((phenylthio)methyl)pyridin-4(1H)-one .
Catalytic Cross-Coupling Reactions
Transition-metal-catalyzed methods enable direct C–S bond formation.
Palladium-Catalyzed Thioetherification
Outcome
Hydrochloride Salt Formation
The final step involves protonation of the free base.
Methods
- Direct Protonation :
- Recrystallization :
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| SN2 Reaction | 90 | High efficiency, green solvent | Requires anhydrous conditions |
| Alkylation | 70–85 | Flexible substrates | Multi-step purification |
| Hantzsch Synthesis | 60–75 | Regioselectivity | Limited functional group scope |
| Pummerer Reaction | 80–97 | Mild conditions | Sensitive to moisture |
| Cross-Coupling | >90 | Direct C–S bond formation | High catalyst cost |
Research Challenges and Innovations
- Green Chemistry : The SN2 method (Section 1) uses ethanol as a solvent and avoids toxic reagents, aligning with sustainable practices.
- Catalyst Optimization : Palladium-catalyzed thioetherification reduces reaction time and improves yield compared to traditional methods.
- Purification : Recrystallization and chromatography are critical for isolating pure hydrochloride salts.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthioethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The phenylthioethyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Pyridine Derivatives
Table 2: Heterocyclic Compounds with Hydrochloride Salts
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a phenylthioethyl group. The presence of sulfur in the phenylthio moiety is known to influence the biological properties of pyridine derivatives.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits antibacterial properties against various strains of bacteria, including resistant strains. Studies have shown that substituents on the pyridine ring can enhance antibacterial activity by optimizing the distance between functional groups .
- Efficacy : In comparative studies, derivatives with similar structures demonstrated potent activity against Streptococcus pneumoniae and Haemophilus influenzae, indicating that modifications to the pyridine structure can lead to improved efficacy against resistant bacterial strains .
Anticancer Activity
- Pro-apoptotic Effects : Research indicates that pyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were observed to promote late apoptosis or necrosis in various cancer types .
- Cell Line Studies : In vitro studies have demonstrated significant anticancer activity against leukemia, melanoma, and breast cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential for development as an anticancer agent .
Data Tables
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial potential of Pyridine derivatives, including this compound. The results indicated that certain structural modifications significantly enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating a promising avenue for combating drug-resistant infections .
Study on Anticancer Properties
Another investigation focused on the pro-apoptotic effects of pyridine derivatives in cancer therapy. The study revealed that compounds similar to this compound exhibited strong anticancer properties by inducing apoptosis in multiple cancer cell lines, thereby highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What established synthesis protocols exist for Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(chloromethyl)pyridine hydrochloride with phenylthioethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl . Optimization strategies include:
- Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions.
- Catalyst Use: HoBt (1-hydroxybenzotriazole) can enhance coupling efficiency in amide bond formation (if applicable) .
- Purification: Column chromatography (silica gel, eluent: DCM/methanol 9:1) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 262.8 (calculated for C₁₃H₁₅ClN₂S) .
- FT-IR: Stretching vibrations at 2550 cm⁻¹ (S–H, if present) and 1600–1650 cm⁻¹ (C=N pyridine) .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridine substitution or thioether chain length) influence biological activity, and what in vitro models validate these effects?
Methodological Answer:
- Thioether Chain Extension: Replacing the ethyl group with a propyl chain increases lipophilicity, enhancing membrane permeability in cell-based assays (e.g., Caco-2 monolayers) .
- Pyridine Substitution: Introducing electron-withdrawing groups (e.g., –NO₂) at the pyridine ring reduces antioxidant activity in DPPH radical scavenging assays .
- Validation Models:
Q. What strategies resolve discrepancies in reported biological activities across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew bioactivity results .
- Solvent Effects: Compare activities in DMSO vs. saline buffers; DMSO >1% can artificially enhance membrane permeability .
- Replication: Standardize assay protocols (e.g., pre-incubation time, temperature) across labs to minimize variability .
Q. What role does this compound play in nanotechnology applications, such as polymer-protein hybrid systems?
Methodological Answer: The thioether group enables disulfide bond formation with cysteine residues in proteins, facilitating:
- Nanogel Synthesis: Crosslinking methacrylamide-modified proteins (e.g., BSA) via radical polymerization in DCM .
- Drug Delivery: pH-responsive release in tumor models (e.g., HeLa cells) due to disulfide cleavage in reductive environments .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
